molecular formula C11H14N2O B13156555 6-(3-Methylpyrrolidin-1-yl)pyridine-3-carbaldehyde

6-(3-Methylpyrrolidin-1-yl)pyridine-3-carbaldehyde

Cat. No.: B13156555
M. Wt: 190.24 g/mol
InChI Key: CTEMRWPHMUXQNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Methylpyrrolidin-1-yl)pyridine-3-carbaldehyde is an organic compound with the molecular formula C11H14N2O. It is a derivative of pyridine, featuring a pyrrolidine ring substituted at the 3-position with a methyl group and an aldehyde group at the 3-position of the pyridine ring. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methylpyrrolidin-1-yl)pyridine-3-carbaldehyde typically involves the reaction of 3-pyridinecarboxaldehyde with 3-methylpyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of automated systems and advanced purification techniques to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

6-(3-Methylpyrrolidin-1-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-(3-Methylpyrrolidin-1-yl)pyridine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-Methylpyrrolidin-1-yl)pyridine-3-carbaldehyde is not well-documented. as a pyridine derivative, it is likely to interact with various molecular targets, such as enzymes and receptors, through its aldehyde and pyrrolidine functional groups. These interactions can modulate biological pathways and result in specific pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Methylpyrrolidin-1-yl)pyridine-3-carbaldehyde is unique due to the presence of the 3-methylpyrrolidine substituent, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound in research and development .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

6-(3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C11H14N2O/c1-9-4-5-13(7-9)11-3-2-10(8-14)6-12-11/h2-3,6,8-9H,4-5,7H2,1H3

InChI Key

CTEMRWPHMUXQNC-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(C1)C2=NC=C(C=C2)C=O

Origin of Product

United States

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